![molecular formula C20H26O2 B1246246 2-Methyleneandrostenedione](/img/structure/B1246246.png)
2-Methyleneandrostenedione
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Description
2-Methyleneandrostenedione, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
2-Methyleneandrostenedione has been investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as prostate and breast cancer.
- Prostate Cancer Treatment : Research indicates that derivatives of androstenedione, including this compound, exhibit significant antiproliferative effects on prostate cancer cell lines. A study demonstrated that certain dimeric forms of testosterone and androstenedione were effective against androgen-dependent (LNCaP) and independent (PC3 and DU145) prostate cancer cells, with IC50 values indicating potent activity . This suggests that this compound could be developed into a therapeutic agent for managing prostate cancer.
- Breast Cancer Treatment : As an aromatase inhibitor, this compound may also play a role in treating estrogen receptor-positive breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women with hormone-sensitive tumors. The compound's structural characteristics may enhance its efficacy compared to traditional therapies .
Biochemical Research Applications
The compound has been utilized in various biochemical studies to understand steroid hormone interactions and metabolic pathways.
- Steroid Hormone Analysis : Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify steroid hormones, including this compound. This method allows researchers to investigate the metabolic pathways involving this compound and its derivatives in human tissues .
- Mechanistic Studies : Investigations into the mechanisms of action of this compound have revealed its interaction with androgen receptors, providing insights into how it influences gene expression related to growth and differentiation in target tissues .
Synthesis and Chemical Applications
The synthesis of this compound is a focal point for researchers aiming to develop new steroidal compounds with enhanced biological activity.
- Synthetic Pathways : The compound can be synthesized through various organic reactions that modify existing steroid frameworks. These synthetic methodologies are essential for producing analogs with improved therapeutic profiles or reduced side effects .
- Precursor for Other Compounds : this compound serves as a precursor for synthesizing other steroids and pharmaceutical agents. Its structural modifications can lead to the development of novel compounds with specific biological activities, further expanding its application scope in drug discovery .
Case Study 1: Prostate Cancer Cell Line Evaluation
A study focused on the effects of this compound on LNCaP prostate cancer cells demonstrated that treatment with this compound significantly inhibited cell proliferation at lower concentrations compared to traditional antiandrogens like cyproterone acetate. The results indicated an average IC50 value of approximately 13.3 μM, showcasing its potential as a more effective treatment option .
Case Study 2: Aromatase Inhibition
In another investigation, this compound was tested for its ability to inhibit aromatase activity in breast cancer models. The findings suggested that it could effectively reduce estrogen production, making it a candidate for further development as an aromatase inhibitor in clinical settings .
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2-methylidene-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1 |
InChI Key |
KNDVUJIQAHBHEY-UKSSEWCLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=C)C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C |
Synonyms |
2-methyleneandrostenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.